Flunarizine

Vue d'ensemble

Description

Flunarizine est un bloqueur sélectif de l'entrée du calcium avec des propriétés de liaison à la calmoduline et une activité de blocage de l'histamine H1. Il est principalement utilisé dans la prophylaxie de la migraine, des maladies vasculaires périphériques occlusives, des vertiges d'origine centrale et périphérique, et comme adjuvant dans le traitement de l'épilepsie .

Mécanisme D'action

Target of Action

Flunarizine primarily targets calcium channels in the body . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity .

Biochemical Pathways

This compound’s action on calcium channels affects various biochemical pathways. By inhibiting calcium influx, it impacts the contractile processes of smooth muscle cells, leading to dilation of arteries and increased oxygen delivery . It also has an impact on mitochondrial function, as suggested by a study that showed its ameliorative effect on ischemia–reperfusion of celiac artery-induced gastric lesions .

Pharmacokinetics

This compound is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . It readily passes the blood–brain barrier . When given daily, a steady state is reached after five to eight weeks .

Result of Action

The primary result of this compound’s action is the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy . It has been shown to significantly reduce headache frequency and severity in both adults and children .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effects of other sedating drugs and alcohol, as well as antihypertensives, can be increased . No relevant pharmacokinetic interactions have been described .

Analyse Biochimique

Biochemical Properties

Flunarizine plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels . This compound interacts with various biomolecules, including calmodulin, a calcium-binding protein, and histamine H1 receptors . These interactions result in the inhibition of smooth muscle contraction and dilation of coronary and systemic arteries .

Cellular Effects

This compound affects various types of cells and cellular processes by reducing intracellular calcium levels. This reduction inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Additionally, this compound has been shown to protect endothelial cells against damage from calcium overload and inhibit echinocyte formation in red blood cells . These effects influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective calcium entry blocking properties and calmodulin binding activity . This compound inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, this compound’s antihistamine and serotonin receptor blocking activities contribute to its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally effective in reducing migraine frequency and severity over extended periods . The stability and degradation of this compound have been studied, with findings indicating that it remains effective for long-term use . Regular assessment for the development of extrapyramidal symptoms or symptoms of depression is recommended .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has been shown to inhibit hyperlocomotion induced by amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion (3–30 mg/kg) . Higher doses (50 mg/kg and 100 mg/kg) have been associated with consistent catalepsy . These findings suggest a dose-dependent effect, with higher doses potentially leading to adverse effects .

Metabolic Pathways

This compound is metabolized in the liver to two metabolites via N-dealylation and hydroxylation . The metabolic pathways involve interactions with hepatic enzymes, which facilitate the conversion of this compound into its metabolites . These metabolic processes are crucial for the elimination and clearance of this compound from the body .

Transport and Distribution

This compound is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . It is highly bound to plasma proteins (>99%) and is distributed throughout the body . The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its calcium-blocking effects at the level of the plasma membrane Its primary action at the plasma membrane suggests a significant role in modulating calcium-dependent processes within the cell .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de flunarizine peut être synthétisé par une série de réactions chimiques impliquant des dérivés de la pipérazine. Une méthode courante implique la réaction de la 1-(bis(4-fluorophényl)méthyl)pipérazine avec le chlorure de cinnamyle en conditions basiques pour obtenir la this compound .

Méthodes de Production Industrielle : Dans les milieux industriels, le chlorhydrate de this compound est souvent préparé en dissolvant l'hydroxypropylcellulose et le chlorhydrate de this compound dans l'éthanol. Le mélange est ensuite soumis à un processus lent d'élimination du solvant, permettant au médicament d'être adsorbé à la surface des granulés, qui sont ensuite mélangés à des additifs pharmaceutiquement acceptables et comprimés .

Analyse Des Réactions Chimiques

Types de Réactions : La flunarizine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers métabolites oxydatifs.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule de this compound.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme le chlore ou le brome.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels dans les cycles aromatiques.

4. Applications de Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études impliquant des bloqueurs des canaux calciques.

Biologie : La this compound est étudiée pour ses effets sur l'homéostasie du calcium cellulaire et ses propriétés neuroprotectrices potentielles.

Médecine : Elle est largement étudiée pour son efficacité dans la prévention des migraines, le traitement des vertiges et comme traitement d'appoint dans l'épilepsie

5. Mécanisme d'Action

La this compound inhibe l'afflux de calcium extracellulaire à travers les pores des membranes myocardiques et vasculaires en bouchant physiquement le canal. Cette diminution du calcium intracellulaire inhibe les processus contractiles des cellules musculaires lisses, provoquant une dilatation des artères coronaires et systémiques, une augmentation de la délivrance d'oxygène au tissu myocardique, une diminution de la résistance périphérique totale, une diminution de la pression artérielle systémique et une diminution de la post-charge .

Composés Similaires :

Cinnarizine : Comme la this compound, la cinnarizine est un bloqueur des canaux calciques utilisé pour traiter les vertiges et le mal des transports.

Vérapamil : Autre bloqueur des canaux calciques, le vérapamil est utilisé pour traiter l'hypertension et l'angine de poitrine.

Diltiazem : Similaire au vérapamil, le diltiazem est utilisé pour l'hypertension et l'angine de poitrine mais a une structure chimique différente.

Unicité de la this compound : La combinaison unique de la this compound bloquant l'entrée du calcium, de la liaison à la calmoduline et des activités de blocage de l'histamine H1 la distingue des autres bloqueurs des canaux calciques. Sa longue demi-vie et sa capacité à être administrée une fois par jour contribuent également à sa particularité .

Applications De Recherche Scientifique

Flunarizine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving calcium channel blockers.

Biology: this compound is studied for its effects on cellular calcium homeostasis and its potential neuroprotective properties.

Medicine: It is extensively researched for its efficacy in preventing migraines, treating vertigo, and as an adjunct therapy in epilepsy

Comparaison Avec Des Composés Similaires

Cinnarizine: Like flunarizine, cinnarizine is a calcium channel blocker used to treat vertigo and motion sickness.

Verapamil: Another calcium channel blocker, verapamil is used to treat hypertension and angina.

Diltiazem: Similar to verapamil, diltiazem is used for hypertension and angina but has a different chemical structure.

Uniqueness of this compound: this compound’s unique combination of calcium entry blocking, calmodulin binding, and histamine H1 blocking activities sets it apart from other calcium channel blockers. Its long half-life and ability to be administered once daily also contribute to its distinctiveness .

Propriétés

IUPAC Name |

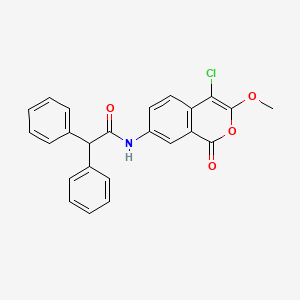

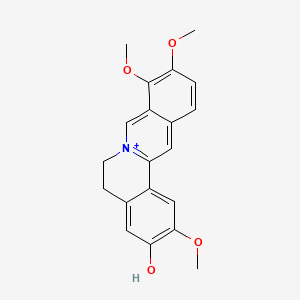

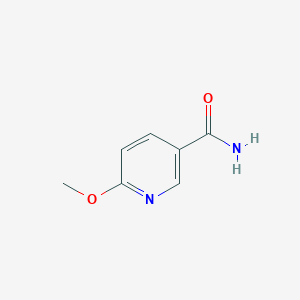

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30484-77-6 (di-hydrochloride) | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045616 | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-03 g/L | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52468-60-7, 40218-96-0 | |

| Record name | Flunarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flunarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flunarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

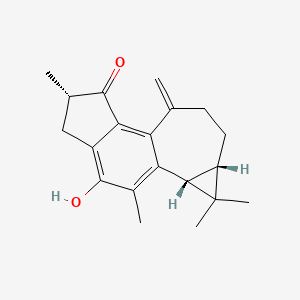

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)